

The Function of CJC-1295 DAC: A Technical Guide

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Compound of Interest		
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Abstract

CJC-1295 with Drug Affinity Complex (DAC) is a synthetically engineered, long-acting analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary function is to stimulate the synthesis and secretion of endogenous growth hormone (GH) from the anterior pituitary gland. The incorporation of the DAC technology significantly extends the peptide's half-life, leading to sustained elevations in both GH and Insulin-like Growth Factor 1 (IGF-1). This document provides a comprehensive overview of the core function, mechanism of action, pharmacokinetic and pharmacodynamic profile, and relevant experimental protocols for CJC-1295 DAC.

Core Function and Mechanism of Action

CJC-1295 DAC is a modified version of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment of the native hormone.[1][2] The peptide has undergone specific amino acid substitutions to enhance its stability and resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV).[1]

The defining feature of CJC-1295 DAC is the addition of the Drug Affinity Complex. This complex involves a lysine linker that covalently binds to serum albumin, a protein abundant in the bloodstream.[2][3][4] This binding protects the peptide from rapid clearance and







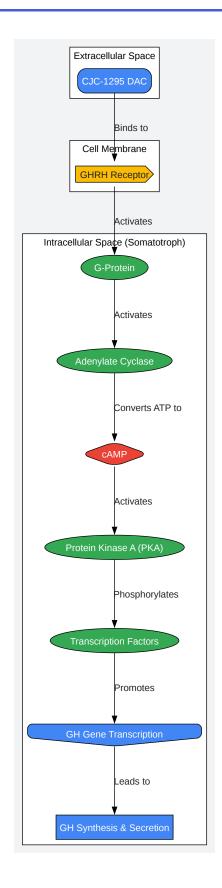
degradation, thereby extending its half-life from approximately 7 minutes for native GHRH to about 6-8 days for CJC-1295 DAC.[1][5][6]

Upon administration, CJC-1295 DAC binds to and activates GHRH receptors on the somatotroph cells of the anterior pituitary gland.[3][7] This interaction initiates a signaling cascade that mimics the natural physiological pathway of GHRH, culminating in the synthesis and pulsatile release of GH.[8] The released GH then stimulates the liver to produce IGF-1, which mediates many of the anabolic and growth-promoting effects of GH.[9][10]

Signaling Pathway

The binding of CJC-1295 DAC to the GHRH receptor triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[1][11] This, in turn, stimulates the production of the secondary messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates transcription factors that upregulate the expression of the GH gene, leading to increased GH synthesis and secretion.[11]





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Caption: GHRH signaling pathway initiated by CJC-1295 DAC.



Quantitative Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of CJC-1295 DAC based on findings from clinical studies in healthy adults.

Table 1: Pharmacokinetic Profile of CJC-1295 DAC

Parameter	Value	Reference
Half-life	5.8 - 8.1 days	[6]
Form of Administration	Subcutaneous injection	[6]
Binding Protein	Serum Albumin	[2][3][4]

Table 2: Pharmacodynamic Effects of CJC-1295 DAC (Single Dose)

Parameter	Effect	Duration of Effect	Reference
Mean Plasma GH Concentration	2- to 10-fold increase	≥ 6 days	[1][6][12]
Mean Plasma IGF-1 Concentration	1.5- to 3-fold increase	9 - 11 days	[1][6][12]

Table 3: Pharmacodynamic Effects of CJC-1295 DAC (Multiple Doses)

Parameter	Effect	Duration of Effect	Reference
Mean Plasma IGF-1 Levels	Remained above baseline	Up to 28 days	[6]
Effect Type	Cumulative	-	[6]

Experimental Protocols

The following provides a detailed methodology for a representative clinical trial investigating the effects of CJC-1295 DAC, based on published study designs.[6][13]



Study Design: Randomized, Placebo-Controlled, Ascending Dose Trial

- Objective: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and safety of single and multiple subcutaneous doses of CJC-1295 DAC in healthy adult subjects.[6]
- Participants: Healthy adults, typically aged 21-61 years.
- Design:
 - Part 1 (Single Ascending Dose): Subjects are randomized to receive a single subcutaneous injection of either CJC-1295 DAC at varying dose levels (e.g., 30, 60, 125, 250 μg/kg) or a placebo. The duration of this phase is typically around 28 days to monitor the full effect and washout of the single dose.[6]
 - Part 2 (Multiple Dosing): Subjects receive two or three weekly or biweekly subcutaneous injections of CJC-1295 DAC or placebo. This phase can last up to 49 days to assess the cumulative effects.[6]
- Main Outcome Measures:
 - Pharmacokinetics: Standard pharmacokinetic parameters for CJC-1295, including half-life, are determined through serial blood sampling.
 - Pharmacodynamics: Peak concentrations and area under the curve for GH and IGF-1 are measured from plasma samples.[6]
 - Safety: Monitoring of adverse events, including injection site reactions, and standard clinical safety assessments.[6][13]

Reconstitution and Administration Protocol

- Reconstitution:
 - Lyophilized CJC-1295 DAC is reconstituted with bacteriostatic water (containing 0.9% benzyl alcohol).[14]
 - The diluent is injected slowly down the side of the vial to avoid foaming.[14][15]

Foundational & Exploratory



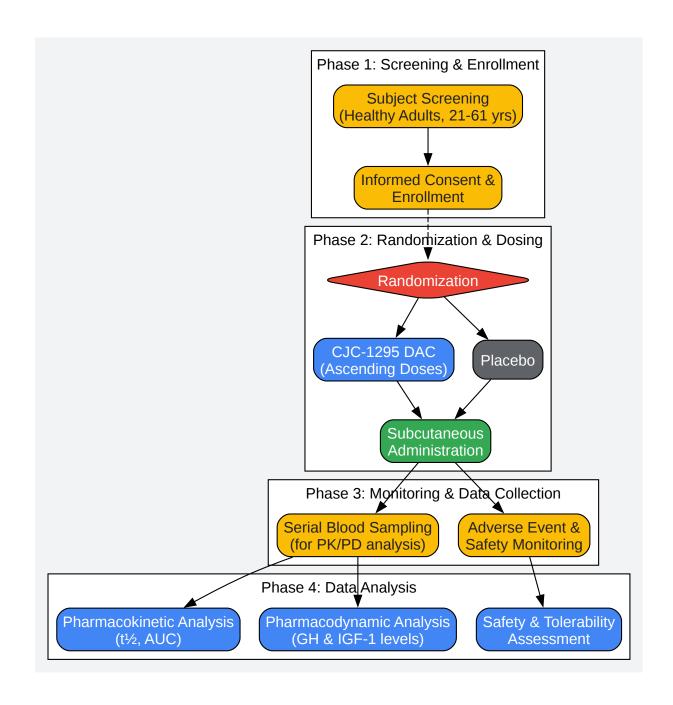


 The vial is gently swirled until the powder is fully dissolved; vigorous shaking should be avoided.[14][15]

Administration:

- The reconstituted solution is administered via subcutaneous injection.[6]
- Dosing schedules can range from once weekly to biweekly depending on the study protocol.[6] Standard research doses often range from 1.0 to 2.0 mg per week.[14]





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Caption: Workflow for a clinical trial of CJC-1295 DAC.



Potential Research Applications

The sustained elevation of GH and IGF-1 by CJC-1295 DAC makes it a subject of research interest in several areas:

- Growth and Development: Investigating the mechanisms of tissue growth, including bone, muscle, and connective tissues.[3]
- Metabolism: Studying the effects of prolonged GH elevation on lipolysis, protein synthesis, and glucose homeostasis.[3][10]
- Tissue Regeneration: Exploring its potential to support the repair of muscle, cartilage, and other tissues.[3][10]
- Immune Function: Researching the modulatory roles of GH on the immune system.[9]

Conclusion

CJC-1295 DAC functions as a long-acting GHRH analogue that effectively stimulates the pituitary gland to produce and release endogenous growth hormone. Its key innovation, the Drug Affinity Complex, provides a significantly extended half-life, allowing for infrequent dosing while maintaining elevated levels of GH and IGF-1. This unique pharmacokinetic and pharmacodynamic profile makes it a valuable tool for research into the various physiological processes regulated by the GH/IGF-1 axis. Further investigation through well-defined experimental protocols is essential to fully elucidate its therapeutic potential and long-term safety profile.

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